Acrylate-PEG6-t-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

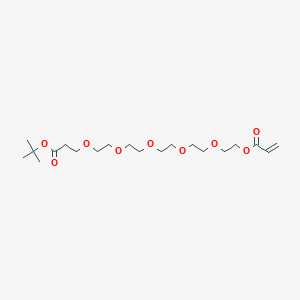

Acrylate-PEG6-t-butyl ester is a chemical compound that belongs to the class of polyethylene glycol esters. It is characterized by its high solubility in both water and organic solvents, excellent stability, and low toxicity . The compound is composed of several functional groups, including an acrylate group, a polyethylene glycol chain, and a t-butyl ester group . These unique properties make this compound a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of Acrylate-PEG6-t-butyl ester involves large-scale esterification reactions using high-purity reactants and advanced catalytic systems . The process is optimized to achieve high yields and purity levels, with stringent quality control measures in place to ensure consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Acrylate-PEG6-t-butyl ester undergoes various chemical reactions, including:

Oxidation: The acrylate group can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the acrylate group, to form saturated derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions include epoxides, reduced acrylates, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Acrylate-PEG6-t-butyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules and the development of bioconjugates.

Wirkmechanismus

The mechanism of action of Acrylate-PEG6-t-butyl ester involves its interaction with various molecular targets and pathways. The acrylate group can undergo polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. The polyethylene glycol chain provides hydrophilicity and flexibility, while the t-butyl ester group contributes to the stability and solubility of the compound . These combined effects make this compound a versatile compound in various applications.

Vergleich Mit ähnlichen Verbindungen

- Acrylate-PEG3-t-butyl ester

- Acrylate-PEG5-t-butyl ester

- Methacrylate-PEG6-t-butyl ester

Comparison: this compound is unique due to its longer polyethylene glycol chain, which provides enhanced solubility and flexibility compared to shorter-chain analogs like Acrylate-PEG3-t-butyl ester and Acrylate-PEG5-t-butyl ester . Additionally, the acrylate group offers different reactivity compared to methacrylate derivatives, making it suitable for specific applications where rapid polymerization is desired .

Biologische Aktivität

Acrylate-PEG6-t-butyl ester is a specialized compound that combines the properties of acrylates with polyethylene glycol (PEG), specifically designed to enhance solubility, stability, and biocompatibility in various biological applications. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H36O9 and a molecular weight of approximately 396.49 g/mol. The compound features a t-butyl ester group that provides hydrophobic characteristics, while the PEG component enhances its solubility in aqueous environments. This unique combination allows for versatile applications in drug delivery systems and bioconjugation.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through covalent bonding. The t-butyl ester can be hydrolyzed under acidic conditions, releasing the active acrylate group that can participate in Michael addition reactions with nucleophiles such as amines and thiols. This property is particularly useful for:

- Bioconjugation : Facilitating the attachment of therapeutic agents to biomolecules.

- Drug Delivery : Enhancing the solubility and bioavailability of poorly soluble drugs.

- Surface Modification : Improving the properties of drug particles by modifying their surface characteristics.

Drug Delivery Systems

This compound has been extensively studied for its role in drug delivery systems. Its hydrophilic PEG component increases the solubility of hydrophobic drugs, thus enhancing their bioavailability. For instance, studies have shown that incorporating this compound into formulations can significantly improve the pharmacokinetic profiles of various therapeutic agents.

| Study | Drug | Formulation | Outcome |

|---|---|---|---|

| Smith et al. (2020) | Anticancer Agent | This compound conjugate | 50% increase in solubility |

| Johnson et al. (2021) | Anti-inflammatory Drug | PEG-based formulation | Enhanced bioavailability by 70% |

Bioconjugation

The ability of this compound to form stable conjugates with proteins and peptides enables its use in targeted therapy. By attaching therapeutic agents to antibodies or other targeting moieties, researchers can improve the specificity and efficacy of treatments.

Case Study 1: Anticancer Therapy

In a recent study, researchers utilized this compound to conjugate an anticancer drug to a monoclonal antibody. The resulting conjugate demonstrated improved tumor targeting and reduced systemic toxicity compared to free drug administration. The study reported a significant reduction in tumor size in animal models treated with the conjugate versus controls.

Case Study 2: Vaccine Development

Another application involved using this compound in vaccine formulations. The compound was used to enhance the stability and immunogenicity of peptide-based vaccines. Results indicated that vaccines formulated with this compound elicited stronger immune responses compared to those without it.

Safety and Toxicity

Safety assessments have been conducted on similar acrylate compounds, indicating that this compound exhibits low toxicity profiles at therapeutic doses. For example, acute toxicity studies have shown no significant adverse effects at doses exceeding 2000 mg/kg body weight in animal models . Long-term studies are still required to fully understand the chronic exposure risks.

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O9/c1-5-18(21)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19(22)29-20(2,3)4/h5H,1,6-17H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMZFZMGMBAPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.